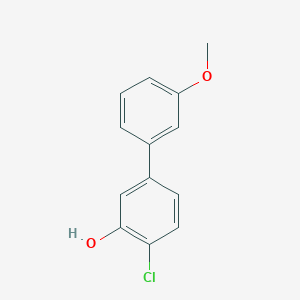
2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95% (2C5F3MP) is a compound composed of chlorine, fluorine, and methylphenyl. It has a wide range of applications in the fields of both research and industry.
Scientific Research Applications
2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of organic compounds. Additionally, it has been used in the synthesis of a variety of compounds for use in drug delivery systems.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as a catalyst to promote the formation of new bonds between molecules. This is due to its ability to form hydrogen bonds and other types of interactions with other molecules. Additionally, it is believed that the compound helps to stabilize the transition state of the reaction, allowing it to proceed more quickly.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95% are not well understood. However, it is believed that the compound may have some effects on the body, as it has been found to interact with certain enzymes and receptors in the body. Additionally, it has been found to have some effects on the immune system, as it has been found to inhibit the activity of certain enzymes involved in the immune response.
Advantages and Limitations for Lab Experiments
The use of 2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95% in lab experiments has several advantages. It is relatively inexpensive, and is readily available from chemical suppliers. Additionally, it is relatively stable and does not require special storage conditions. However, there are some limitations to using 2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95% in lab experiments. It is a relatively toxic compound, and should be handled with care. Additionally, it can be difficult to synthesize, and can be difficult to purify.
Future Directions
There are a variety of potential future directions for the use of 2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95%. One potential direction is the use of the compound as a catalyst in the synthesis of new pharmaceuticals. Additionally, it could be used as a reagent in the synthesis of new materials, or as a reagent in the synthesis of new polymers. Additionally, it could be used as a catalyst in the synthesis of new dyes, or as a reagent in the synthesis of new pesticides. It could also be used as a reagent in the synthesis of new drug delivery systems, or as a reagent in the synthesis of new organic compounds. Finally, it could be used as a reagent in the synthesis of new catalysts, or as a reagent in the synthesis of new enzymes.
Synthesis Methods
2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95% can be synthesized through a variety of methods, including the reaction of 4-fluoro-3-methylphenol and chloroacetic acid in the presence of a base. The reaction yields 2-Chloro-5-(4-fluoro-3-methylphenyl)phenol, 95% as the main product, with the other products being 4-fluoro-3-methylphenol and chloroacetic acid. The reaction proceeds in a two-step process, with the first step involving the formation of an intermediate compound, and the second step involving the conversion of the intermediate to the desired product. The reaction typically requires a temperature of around 120°C and a reaction time of around 6 hours.
properties
IUPAC Name |
2-chloro-5-(4-fluoro-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-6-9(3-5-12(8)15)10-2-4-11(14)13(16)7-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSHAEXDIDZJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685902 |
Source


|
| Record name | 4-Chloro-4'-fluoro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-fluoro-3-methylphenyl)phenol | |
CAS RN |
1261955-42-3 |
Source


|
| Record name | 4-Chloro-4'-fluoro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














